molecular formula C7H9N3O2 B1426454 2-(Oxetan-3-yloxy)pyrimidin-5-amine CAS No. 1349709-06-3

2-(Oxetan-3-yloxy)pyrimidin-5-amine

Cat. No. B1426454
M. Wt: 167.17 g/mol
InChI Key: TYHUTSIRGCESJD-UHFFFAOYSA-N
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Description

“2-(Oxetan-3-yloxy)pyrimidin-5-amine”, also known as OPY, is a heterocyclic organic compound with a pyrimidine ring and an oxetane group. It has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol .


Synthesis Analysis

The synthesis of oxetane derivatives, including “2-(Oxetan-3-yloxy)pyrimidin-5-amine”, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .


Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yloxy)pyrimidin-5-amine” can be represented by the InChI code: 1S/C7H9N3O/c8-6-1-9-7(10-2-6)5-3-11-4-5/h1-2,5H,3-4,8H2 .


Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-yloxy)pyrimidin-5-amine”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-3-yloxy)pyrimidin-5-amine” include a molecular weight of 167.17 g/mol. More detailed properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave Irradiative Cyclocondensation : Synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation, demonstrating efficient chemical synthesis methods (Deohate & Palaspagar, 2020).
  • Synthesis of 2-Aroxy-propanamides : Creation of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides showing the potential in chemical synthesis (Liu & Shi, 2014).
  • Annulation of Pyrimidines to Thiophenes or Furans : Development of a synthetic method for various pyrimidine derivatives, showcasing advancements in chemical transformations (Pokhodylo et al., 2015).

Biological and Agricultural Applications

  • Insecticidal and Antibacterial Potential : Evaluation of synthesized pyrimidine compounds for their insecticidal activity and antibacterial potential, indicating possible applications in pest control and disease prevention (Deohate & Palaspagar, 2020).
  • Herbicidal Activity : Investigation of the herbicidal activity of pyrimidine derivatives, contributing to agricultural chemical research (Liu & Shi, 2014).
  • Antitumor Activities : Exploration of pyrimidine derivatives for their potential antitumor activities, providing insights into novel therapeutic agents (Sirakanyan et al., 2019).

Advanced Material Science

  • Determination of Chemical Properties : Analysis of pyrimidine derivatives' dissociation constants and thermodynamic parameters, essential for understanding their behavior in various conditions (Bhesaniya & Baluja, 2014).
  • Predicting Chemical Transformations : Utilization of tandem mass spectrometry to predict chemical transformations of pyrimidine derivatives, aiding in the development of new materials and chemical processes (Wang et al., 2006).

Future Directions

Oxetanes, including “2-(Oxetan-3-yloxy)pyrimidin-5-amine”, have been widely adopted in medicinal chemistry programs in recent years . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . This suggests that the study and application of oxetanes, including “2-(Oxetan-3-yloxy)pyrimidin-5-amine”, will continue to be a significant area of research in the future.

properties

IUPAC Name

2-(oxetan-3-yloxy)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHUTSIRGCESJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-yloxy)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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